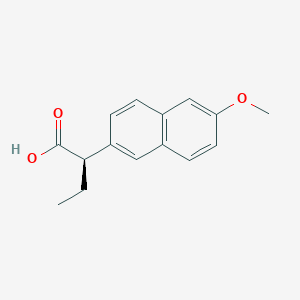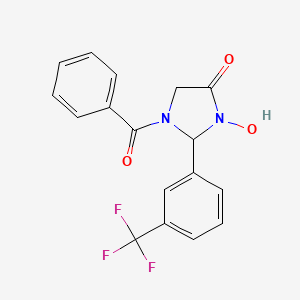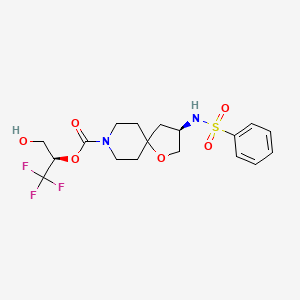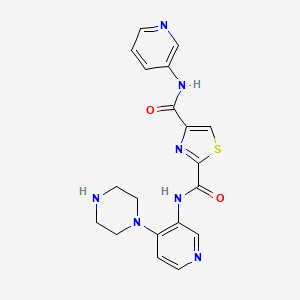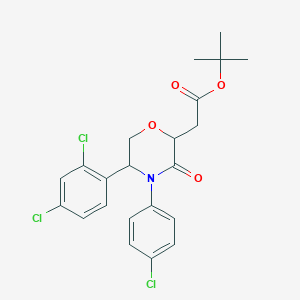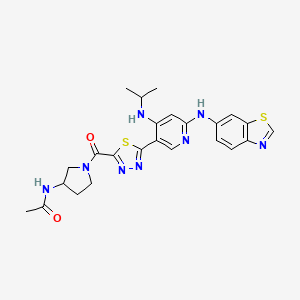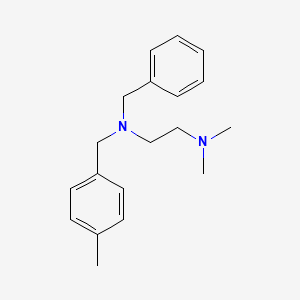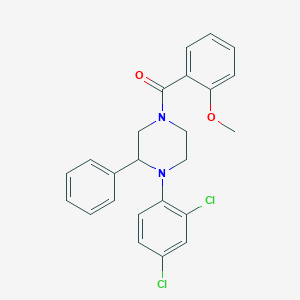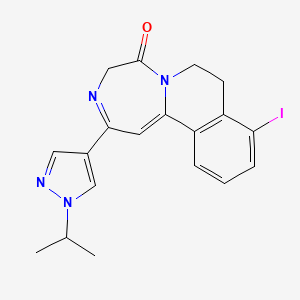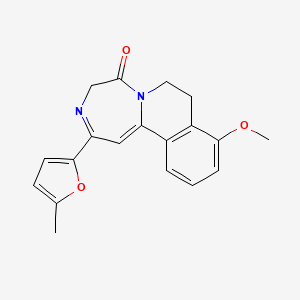
4-ditert-butylphosphanyl-N,N-dimethylaniline;palladium(2+);dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-ditert-butylphosphanyl-N,N-dimethylaniline;palladium(2+);dihydrochloride is a complex organophosphorus metal compound. It is known for its role as a catalyst in various organic synthesis reactions, particularly in cross-coupling reactions such as the Suzuki-Miyaura reaction. This compound is characterized by its stability and efficiency in catalyzing reactions involving aryl chlorides.
准备方法
The synthesis of 4-ditert-butylphosphanyl-N,N-dimethylaniline;palladium(2+);dihydrochloride typically involves the following steps :
Dissolution: 4-di-tert-butylphosphine-N,N-dimethylaniline is dissolved in an organic solvent under anaerobic conditions to form solution A.
Addition of Palladium Dichloride: Palladium dichloride is added to solution A, followed by stirring to initiate the reaction.
Addition of Organic Base: An organic base reagent is added to the reaction mixture, and the solution is continuously stirred.
Cooling and Filtration: After the reaction is complete, the mixture is cooled, filtered, washed, and vacuum-dried to obtain the final product with high purity and yield.
This method is suitable for industrial production due to its simplicity, safety, and cost-effectiveness.
化学反应分析
4-ditert-butylphosphanyl-N,N-dimethylaniline;palladium(2+);dihydrochloride undergoes several types of chemical reactions, primarily serving as a catalyst in cross-coupling reactions :
Suzuki-Miyaura Reaction: This compound is an efficient catalyst for the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of aryl boronic acids with aryl halides.
Oxidation and Reduction: While the compound itself is stable, it can facilitate oxidation and reduction reactions in the presence of appropriate reagents.
Substitution Reactions: It can also catalyze substitution reactions, particularly those involving aryl chlorides.
Common reagents used in these reactions include aryl boronic acids, aryl halides, and various organic bases. The major products formed are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and other organic materials.
科学研究应用
4-ditert-butylphosphanyl-N,N-dimethylaniline;palladium(2+);dihydrochloride has a wide range of applications in scientific research :
Chemistry: It is extensively used as a catalyst in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.
Biology: The compound’s catalytic properties are leveraged in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It plays a role in the development of new drugs by facilitating the synthesis of complex organic molecules.
Industry: The compound is used in the production of liquid crystal materials, light-emitting diodes (LEDs), and other functional materials.
作用机制
The mechanism by which 4-ditert-butylphosphanyl-N,N-dimethylaniline;palladium(2+);dihydrochloride exerts its catalytic effects involves the coordination of the palladium center with the phosphine ligand . This coordination activates the palladium center, enabling it to facilitate the formation and breaking of chemical bonds during the reaction process. The molecular targets and pathways involved include the activation of aryl halides and the formation of palladium-aryl intermediates, which then undergo transmetalation and reductive elimination to form the final product.
相似化合物的比较
4-ditert-butylphosphanyl-N,N-dimethylaniline;palladium(2+);dihydrochloride is unique due to its high stability and efficiency as a catalyst. Similar compounds include:
4-ditert-butylphosphino-N,N-dimethylaniline: This compound serves as a ligand in the preparation of palladium catalysts but lacks the palladium center itself.
Dichlorobis{[4-(N,N-dimethylamino)phenyl]di-t-butylphosphino}palladium(II): Another palladium-based catalyst with similar applications in cross-coupling reactions.
These compounds share similar structural features but differ in their catalytic efficiency and stability, making this compound a preferred choice in many applications.
属性
分子式 |
C32H58Cl2N2P2Pd+2 |
|---|---|
分子量 |
710.1 g/mol |
IUPAC 名称 |
4-ditert-butylphosphanyl-N,N-dimethylaniline;palladium(2+);dihydrochloride |
InChI |
InChI=1S/2C16H28NP.2ClH.Pd/c2*1-15(2,3)18(16(4,5)6)14-11-9-13(10-12-14)17(7)8;;;/h2*9-12H,1-8H3;2*1H;/q;;;;+2 |
InChI 键 |
DWOZNANUEDYIOF-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)P(C1=CC=C(C=C1)N(C)C)C(C)(C)C.CC(C)(C)P(C1=CC=C(C=C1)N(C)C)C(C)(C)C.Cl.Cl.[Pd+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[[2-ethyl-8-fluoro-6-[4-[2-(3-hydroxyazetidin-1-yl)-2-oxoethyl]piperazin-1-yl]imidazo[1,2-a]pyridin-3-yl]-methylamino]-4-(4-fluorophenyl)-1,3-thiazole-5-carbonitrile](/img/structure/B10833250.png)
